molecular formula C10H11FN4 B15303714 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline

Cat. No.: B15303714
M. Wt: 206.22 g/mol
InChI Key: BOKVOSQQDQXQRF-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group at the 1-position of the triazole ring and a fluorine atom at the 3-position of the aniline ring

Preparation Methods

The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring. The reaction conditions typically involve refluxing the mixture in ethanol for several hours . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically the corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in cells, such as DNA replication and protein synthesis. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)-3-fluoroaniline

InChI

InChI=1S/C10H11FN4/c1-2-15-10(13-6-14-15)9-7(11)4-3-5-8(9)12/h3-6H,2,12H2,1H3

InChI Key

BOKVOSQQDQXQRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(C=CC=C2F)N

Origin of Product

United States

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